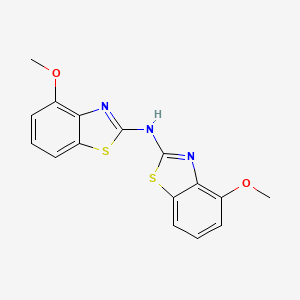

Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium is a very soft silvery-white metal . It’s the sixth most common element on Earth, comprising 2.8 percent of Earth’s crust . The most common compound of sodium is sodium chloride (common salt) .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Sodium compounds typically have the sodium ions surrounded by other ions or molecules .Chemical Reactions Analysis

Sodium compounds can participate in various chemical reactions. For instance, sodium reacts with water to produce sodium hydroxide and hydrogen gas .Physical and Chemical Properties Analysis

Sodium is a very soft silvery-white metal . It has a melting point of 97.794°C and a boiling point of 882.940°C . Sodium compounds, like sodium chloride, are often soluble in water .科学的研究の応用

Sodium and Sodium‐Ion Batteries

Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate, due to its unique chemical properties, may have implications in the field of sodium and sodium-ion batteries. Research has shown that sodium batteries have evolved over the last 50 years, with significant advancements in high-energy batteries for various applications. The development of materials for sodium-ion batteries, in particular, is attracting considerable scientific interest due to their potential in renewable energy storage, indicating a promising area for the application of such compounds (Delmas, 2018).

Aqueous Rechargeable Sodium‐Ion Batteries

The compound's relevance extends to aqueous rechargeable sodium-ion batteries (ASIBs), which are emerging as a safer and potentially more sustainable alternative to traditional batteries. These batteries, utilizing sodium's abundant and similar chemical properties to lithium, present a promising avenue for stationary power sources in sustainable energy solutions. The advancements in ASIB systems, including cathodes, anodes, and electrolytes, underscore the potential applications of sodium-based compounds in enhancing battery performance and safety (Bin et al., 2018).

Chemical Reduction Applications

In the realm of chemical synthesis, sodium-based compounds like this compound might find applications in reduction reactions. For instance, the combination of sodium borohydride and carboxylic acids has proven to be an efficient set of reducing agents, facilitating various reduction and N-alkylation reactions. This suggests potential applications of sodium-based compounds in creating versatile and efficient reagents for organic synthesis (Gribble, 1999).

Optoelectronic Enhancements in Solar Cells

Sodium incorporation during the synthesis of kesterite thin films is known to enhance solar cell performance. The study of sodium's effects on grain growth, morphology, and electronic properties in solar cells could point to applications of this compound in improving optoelectronic properties and achieving higher efficiencies in solar energy conversion (Andres et al., 2018).

Food Safety and Quality

The compound's potential applications might extend to the food industry, particularly in understanding the role of sodium in food preservation, safety, and quality. Research on sodium reduction in food products and its effects on food safety, quality, and human health could provide insights into the use of sodium-based compounds in developing safer and healthier food preservation methods (Doyle & Glass, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.Na/c1-2-3-8(5-11-6-8)12-4-7(9)10;/h2H,1,3-6H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLZEQSGXRPDLF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(COC1)OCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)

![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)

![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)

![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)

![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)